[2-(2-Bromophenyl)ethyl](methyl)amine hydrochloride
Description
Chemical Identity and Nomenclature
2-(2-Bromophenyl)ethylamine hydrochloride is systematically named according to IUPAC guidelines as 2-(2-bromophenyl)-N-methylethanamine hydrochloride . Its molecular formula is C₉H₁₃BrClN , with a molecular weight of 250.57 g/mol (Table 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-bromophenyl)-N-methylethanamine hydrochloride |
| CAS Registry Number | 1067237-68-6 |
| Molecular Formula | C₉H₁₃BrClN |
| Molecular Weight | 250.57 g/mol |
| Synonyms | 2-(2-Bromophenyl)-N-methylethylamine HCl; CID 86812386 |
The compound is characterized by a bromine atom at the ortho position of the phenyl ring, a methyl-substituted ethylamine chain, and a hydrochloride counterion. Its SMILES notation is CNCCC1=CC=CC=C1Br.Cl , reflecting the connectivity of its atoms.
Historical Context and Discovery
The synthesis of 2-(2-bromophenyl)ethylamine hydrochloride aligns with advancements in halogenated amine chemistry during the late 20th and early 21st centuries. While its exact discovery date is not explicitly documented, related bromophenethylamine derivatives gained prominence in the 1990s as intermediates for pharmaceuticals and materials science. Early synthetic routes for analogous compounds involved Grignard reactions and bromination of aromatic precursors, as seen in methods for synthesizing 2-thiophene ethylamine and 2-bromo-2,2-difluoroethylamine hydrochloride.
The compound’s inclusion in PubChem (CID 86812386) in 2015 marked its formal recognition in chemical databases, reflecting its growing utility in research.
Significance in Chemical Research
2-(2-Bromophenyl)ethylamine hydrochloride serves multiple roles in scientific investigations:
Organic Synthesis :
Pharmaceutical Intermediates :
Materials Science :
Structural Characteristics and Features
The compound’s structure comprises three distinct components (Figure 1):
Figure 1: Structural Breakdown
- Brominated Aromatic Ring : A benzene ring with a bromine substituent at the ortho position, contributing to steric hindrance and electronic effects.
- Ethylamine Chain : A two-carbon chain bearing a methyl group on the nitrogen atom, enhancing basicity and solubility in polar solvents.
- Hydrochloride Salt : Ionic interaction between the amine and chloride ion, improving stability and crystallinity.
Key Structural Observations :
- The ortho-bromine substituent induces a non-planar conformation in the phenyl ring, affecting intermolecular interactions.
- X-ray diffraction studies of related compounds (e.g., (2-BrC₆H₄C₂H₄NH₃)₂PbBr₄) reveal distorted inorganic layers due to steric effects from the bromine atom.
- The hydrochloride salt form increases aqueous solubility compared to the free base, as evidenced by its dissolution in dimethylformamide (DMF) and tetrahydrofuran (THF).
Properties
IUPAC Name |
2-(2-bromophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURWEBFFVLKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)ethylamine hydrochloride typically involves the reaction of 2-bromoacetophenone with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylamine group. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromophenyl)ethylamine hydrochloride may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the nucleophilic substitution reaction, and the product is collected at the outlet.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)ethylamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a starting material for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its bromine atom can undergo electrophilic substitution, while the amine group can engage in nucleophilic attacks. These interactions enable the compound to modify other molecules and exert its effects in chemical and biological systems.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Target Compound | 2-Bromophenyl, ethyl linker, methylamine | C₉H₁₃BrClN | 264.57 (calc.) | Intermediate in antidepressant synthesis | |
| (2-Bromophenyl)methylamine HCl | Benzyl group (vs. ethyl linker) | C₉H₁₃BrClN | 250.56 | Higher steric hindrance; limited activity data | |
| {[2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl}(methyl)amine HCl | Phenoxy bridge, 4-Cl substituent | C₁₄H₁₄BrCl₂NO | 363.08 | Increased halogenation enhances receptor affinity | |
| 1,3-bis(4-Bromophenyl)propan-2-ylamine HCl | Two 4-bromophenyl groups | C₁₆H₁₈Br₂ClN | 437.59 | High lipophilicity; potential CNS activity | |
| Betahistine Hydrochloride | 2-Pyridyl group (vs. bromophenyl) | C₈H₁₂N₂·HCl | 209.66 | Antihistamine; treats vertigo |
Key Observations :
- Halogenation Effects: Bromine at the ortho position (target compound) may enhance steric interactions compared to para-substituted analogs (e.g., ).
- Linker Flexibility : Ethyl linkers (target compound) offer conformational flexibility, whereas rigid cyclopropane rings (e.g., trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine HCl in ) restrict rotation, impacting receptor docking .
Biological Activity
2-(2-Bromophenyl)ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis details, pharmacological effects, and relevant case studies.
Synthesis and Characterization
The synthesis of 2-(2-Bromophenyl)ethylamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with methylamine in the presence of a suitable solvent. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Key Characterization Techniques:
- NMR Spectroscopy : Provides information on the hydrogen and carbon environments in the molecule.
- Mass Spectrometry : Confirms the molecular weight and structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of 2-(2-Bromophenyl)ethylamine hydrochloride. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that 2-(2-Bromophenyl)ethylamine hydrochloride may serve as a potential candidate for developing new antimicrobial agents.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Neuropharmacological Evaluation
A study conducted on rodent models demonstrated that administration of 2-(2-Bromophenyl)ethylamine hydrochloride resulted in increased locomotor activity, suggesting dopaminergic stimulation. Behavioral assays indicated potential anxiolytic effects, warranting further investigation into its mechanism of action.
The biological activity of 2-(2-Bromophenyl)ethylamine hydrochloride is likely mediated through its interaction with specific receptors in the nervous system. It is hypothesized to act as a monoamine reuptake inhibitor, similar to other compounds in its class.
Safety and Toxicology
Toxicological assessments indicate that 2-(2-Bromophenyl)ethylamine hydrochloride exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Q. What are the key considerations for synthesizing 2-(2-Bromophenyl)ethylamine hydrochloride with high purity?
- Methodological Answer: Synthesis involves halogenation of the phenyl ring followed by amination of the ethyl chain. Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) for halogenation; ethanol/methanol for amination .
- Reaction conditions: Reflux temperatures (70–100°C) and anhydrous environments to minimize hydrolysis .
- Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .
- Monitoring: TLC (Rf ~0.3 in 9:1 DCM/methanol) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
Q. Which analytical techniques are most effective for characterizing 2-(2-Bromophenyl)ethylamine hydrochloride?
- Methodological Answer:
- NMR spectroscopy: 1H NMR (δ 7.2–7.6 ppm for aromatic protons; δ 2.8–3.2 ppm for methylene/methyl groups) and 13C NMR (C-Br signal at ~120 ppm) confirm structural integrity .
- Mass spectrometry: ESI-MS (positive mode) to verify molecular ion [M+H]+ at m/z 258/260 (Br isotope pattern) .
- Elemental analysis: Confirm Cl− content (theoretical ~13.7%) to validate salt formation .
- HPLC purity: >98% purity using a reverse-phase column (retention time ~8–10 min) .
Q. What safety protocols are essential when handling 2-(2-Bromophenyl)ethylamine hydrochloride?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use a fume hood for weighing and reactions due to potential respiratory irritation .
- Storage: Airtight container in a cool, dry place; label with hazard symbols (GHS07/08) .
- Waste disposal: Neutralize with sodium bicarbonate before disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers address low yields during the alkylation step of synthesizing this compound?
- Methodological Answer:
- Catalyst optimization: Add KI (10 mol%) to facilitate nucleophilic substitution of bromine .
- Solvent effects: Switch to DMF or THF to enhance nucleophilicity of the amine group .
- Temperature control: Maintain 40–60°C to balance reaction rate and by-product formation .
- By-product analysis: Use GC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry .
Q. How does the ortho-bromine substituent influence reactivity compared to para-substituted analogs?
- Methodological Answer:
- Steric hindrance: The ortho-bromine group reduces accessibility for electrophilic substitution, requiring harsher conditions (e.g., HNO3/H2SO4 at 0°C) for nitration .
- Electronic effects: The electron-withdrawing bromine destabilizes intermediates in SN2 reactions, slowing alkylation kinetics. Compare with para-bromo analogs via kinetic studies (e.g., UV-Vis monitoring) .
- Crystallography: Single-crystal X-ray diffraction reveals torsional strain in the ortho-substituted structure, impacting molecular packing .
Q. What strategies mitigate discrepancies in biological activity data across studies?
- Methodological Answer:
- Assay standardization: Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4 PBS) .
- Purity validation: Confirm compound integrity via HPLC before assays; exclude batches with <95% purity .
- Positive controls: Compare with known serotonin/dopamine reuptake inhibitors (e.g., fluoxetine) to calibrate activity .
- Data normalization: Express IC50 values relative to vehicle controls to account for batch-to-batch variability .
Q. How can computational modeling predict interactions with neurological targets (e.g., serotonin receptors)?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina to model binding poses in the 5-HT2A receptor (PDB: 6WGT). Prioritize poses with hydrogen bonds to Asp155 and hydrophobic interactions with Phe339 .
- MD simulations: Run 100-ns simulations (GROMACS) to assess binding stability; analyze root-mean-square deviation (RMSD) <2 Å .
- QSAR modeling: Corinate substituent electronic parameters (Hammett σ) with experimental binding affinities to refine predictive models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
